molecular formula C23H19N3O3 B2590531 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one CAS No. 423754-09-0

3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one

Cat. No.: B2590531
CAS No.: 423754-09-0
M. Wt: 385.423
InChI Key: OLCQVHXTPRQOAQ-UHFFFAOYSA-N
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Description

3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C23H19N3O3 and its molecular weight is 385.423. The purity is usually 95%.
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Scientific Research Applications

Hypoxia-selective Antitumor Agents

Research has highlighted the development of hypoxia-selective cytotoxins derived from nitroquinoline structures, similar in function to 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one. These compounds exhibit selective toxicity against hypoxic tumor cells, potentially serving as effective antitumor agents. The study by Denny et al. (1992) elaborates on isomeric compounds that undergo oxygen-sensitive bioreduction, leading to DNA alkylation. This mechanism is crucial for targeting hypoxic cancer cells, making these compounds valuable for cancer therapy research (Denny et al., 1992).

Near-infrared Luminescence and Magnetic Properties

In the domain of materials science, compounds structurally related to this compound have been used to construct dinuclear lanthanide complexes with notable magnetic properties and near-infrared luminescence. Wu et al. (2019) synthesized complexes that feature magnetocaloric effects and slow magnetic relaxation behavior, indicative of single-molecule magnet (SMM) behavior. Such properties are essential for applications in magnetic storage media and luminescent materials (Wu et al., 2019).

Sensor Development for Biological Applications

Fluorescent probes based on nitroquinoline derivatives have been developed for selective detection of biological targets. Feng et al. (2016) designed a fluorescent probe using a 4-nitroimidazole moiety, which acts as a hypoxic trigger. This probe demonstrates high selectivity and sensitivity for detecting nitroreductase (NTR) in tumor cells, showcasing potential for biomedical research in disease-related hypoxia imaging (Feng et al., 2016).

Antimicrobial and Antifungal Activity

Metal complexes derived from quinoline-based structures, akin to this compound, have shown promising antibacterial and antifungal activities. Melha (2008) investigated the antibacterial and antifungal efficacy of transition metal complexes involving thiosemicarbazone Schiff base derived from chloroquinoline, demonstrating significant activity against various microorganisms. This research opens pathways for developing new antimicrobial agents (Melha, 2008).

Properties

IUPAC Name

3-nitro-1-phenyl-4-(2-phenylethylamino)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c27-23-22(26(28)29)21(24-16-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)25(23)18-11-5-2-6-12-18/h1-14,24H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCQVHXTPRQOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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